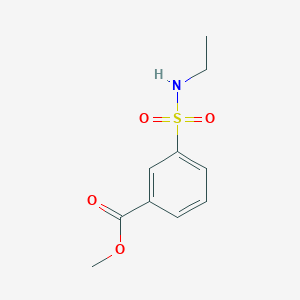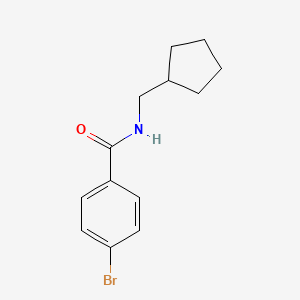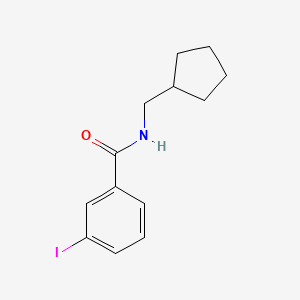
17-Ethynylestra-1(10),2,4-triene-3,17-diol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Ethynylestra-1(10),2,4-triene-3,17-diol typically involves the alkylation of estradiol. One common method includes the reaction of estradiol with acetylene in the presence of a strong base such as potassium tert-amylate in anhydrous conditions . The reaction is carried out in solvents like toluene and ether to facilitate the formation of the ethynyl group at the 17th position of the steroid nucleus.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions: 17-Ethynylestra-1(10),2,4-triene-3,17-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ethinylestradiol sulfate.
Reduction: Reduction reactions can modify the ethynyl group, although these are less common.
Substitution: The hydroxyl groups at positions 3 and 17 can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Acid chlorides or anhydrides in the presence of a base for esterification reactions.
Major Products:
Ethinylestradiol sulfate: Formed through oxidation.
Esters and ethers: Formed through substitution reactions.
科学的研究の応用
17-Ethynylestra-1(10),2,4-triene-3,17-diol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Widely used in hormonal contraceptives and hormone replacement therapies. It is also studied for its potential in treating hormone-responsive cancers.
Industry: Utilized in the production of various pharmaceutical formulations.
作用機序
The primary mechanism of action of 17-Ethynylestra-1(10),2,4-triene-3,17-diol involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The compound’s high affinity for the estrogen receptor and resistance to metabolic degradation contribute to its potency and prolonged action .
類似化合物との比較
Estradiol: The natural estrogen hormone with a similar structure but lacking the ethynyl group.
Mestranol: A methyl ether derivative of ethinylestradiol used in some contraceptive formulations.
Diethylstilbestrol: A synthetic non-steroidal estrogen with different structural features but similar estrogenic activity.
Uniqueness: 17-Ethynylestra-1(10),2,4-triene-3,17-diol is unique due to its ethynyl group at the 17th position, which enhances its oral bioavailability and resistance to metabolic degradation. This structural modification makes it more potent and effective compared to natural estrogens like estradiol .
特性
IUPAC Name |
17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7830139.png)
![1-[(4-Nitrophenyl)methyl]-2,3-dihydro-1H-indole](/img/structure/B7830158.png)






![[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-](/img/structure/B7830202.png)
![4-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoic acid](/img/structure/B7830217.png)

